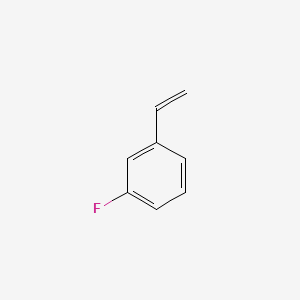

3-Fluorostyrene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSKEGAHBAHFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188533 | |

| Record name | 3-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-51-6 | |

| Record name | 3-Fluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KL9ZU62L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conformational Analysis and Isomerism of 3 Fluorostyrene

Theoretical and Computational Investigations of Conformational Landscape

Computational chemistry has proven to be a powerful tool for elucidating the conformational preferences of 3-fluorostyrene. Various levels of theory have been employed to model its potential energy surface and predict the stability of its conformers.

Early computational studies on this compound utilized ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). These calculations have been instrumental in providing initial insights into the molecule's structure. However, HF and MP2 methods have shown some limitations in accurately predicting the planarity of the conformers. For instance, at both the HF and MP2 levels, the planar cis and trans conformers were identified as first-order saddle points, suggesting that the true energy minima correspond to non-planar (skew and gauche) forms. This contrasts with experimental findings that point towards planar structures.

Density Functional Theory (DFT) has emerged as a more reliable method for studying the conformational landscape of this compound. Unlike HF and MP2, DFT calculations, particularly with certain functionals, correctly predict planar structures for both the cis and trans conformers, which is in better agreement with experimental data. Numerous studies have consistently shown that the cis conformer, where the vinyl group is oriented towards the fluorine atom, is more stable than the trans conformer. scispace.com This preference for the cis form has been observed in both gas and liquid phases experimentally.

The relative energy difference between the conformers has been a subject of detailed investigation. For example, single vibronic level fluorescence (SVLF) spectroscopic studies have determined the energy difference (ΔEtrans-cis) to be 220 ± 50 cm−1. aip.org

Table 1: Comparison of Conformational Preferences for this compound

| Method | State/Phase | Finding | Reference |

| Microwave Spectroscopy | Vapor | cis conformer is more stable. | cdnsciencepub.com |

| Fluorescence Spectroscopy | Vapor (Supersonic Jet) | cis conformer is more stable. | cdnsciencepub.com |

| Ab Initio (HF/6-31G*) | Theoretical | cis conformer is more stable than trans. | |

| DFT | Theoretical | Predicts planar cis and trans conformers, with cis being more stable. | |

| NMR Spectroscopy | Solution (CS₂ and acetone-d₆) | Conformational populations are insensitive to solvent. | cdnsciencepub.com |

The inclusion of electron correlation is critical for accurately describing the electronic structure and, consequently, the conformational energies of conjugated systems like this compound. The B3LYP functional, a popular hybrid DFT method, has been shown to provide results that align well with experimental observations for styrene (B11656) derivatives. While DFT methods can sometimes overestimate π-stabilization, leading to artificially high barriers to internal rotation, the B3LYP functional has been found to predict torsional barriers for this compound that are in reasonable agreement with experimental values. The effect of electron correlation in styrene is considered to be relatively small, which supports the suitability of DFT methods like B3LYP for studying its derivatives.

The rotation of the vinyl group around the C-C single bond is hindered by a torsional barrier. The potential energy surface (PES) describes the energy of the molecule as a function of this torsional angle. Computational studies have been employed to map out the PES of this compound, identifying the energy minima corresponding to the stable conformers and the transition states that represent the barriers to their interconversion. ru.nl

The torsional potential is often described by a series of cosine functions. For meta-substituted styrenes like this compound, the potential energy curve reveals the relative energies of the planar conformers and the barriers separating them. ru.nl Experimental techniques, such as supersonic jet spectroscopy, have been used to probe the torsional levels and determine the barriers to isomerization. aip.org For the related molecule cis-m-fluorostyrene, torsional levels have been observed up to approximately one-third of the barrier height. ru.nl

Computational models are also used to study the dynamics of conformational isomerization, the process by which one conformer converts into another. ru.nl By calculating the potential energy surface, researchers can determine the lowest energy pathways for this interconversion. ru.nl The barriers determined from these calculations provide insight into the rates of isomerization. For this compound, the isomerization from the less stable trans conformer to the more stable cis conformer involves overcoming the torsional energy barrier. ru.nl

Analysis of Torsional Barriers and Potential Energy Surfaces

Experimental Spectroscopic Probes of Conformations

A variety of spectroscopic techniques have been utilized to experimentally investigate the conformational equilibrium of this compound. These methods provide valuable data that can be compared with theoretical predictions.

High-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformational populations of this compound in different solvents. cdnsciencepub.comcdnsciencepub.com These studies have shown that the relative populations of the cis and trans conformers are not significantly affected by the polarity of the solvent. cdnsciencepub.com The populations deduced from NMR data in solution are in reasonable agreement with theoretical calculations for the isolated molecule. cdnsciencepub.com

Microwave spectroscopy has provided precise information about the rotational constants and, by extension, the geometry of the conformers in the gas phase. cdnsciencepub.com These studies have confirmed the existence of both cis and trans rotamers and have established that the cis form is the more stable of the two.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has also been employed to identify and assign the vibrational modes of the individual conformers. By analyzing the vibrational spectra, researchers can gain further confidence in the structural assignments made by computational methods.

Finally, electronic spectroscopy, particularly laser-induced fluorescence in a supersonic jet, has been a powerful tool for studying the conformational landscape of isolated, cold this compound molecules. aip.orgcdnsciencepub.com This technique allows for the selective excitation of individual conformers, providing detailed information about their electronic states and vibrational frequencies. acs.orgresearchgate.net

Microwave Spectroscopy for Rotational Isomers (cis and trans)

Microwave spectroscopy has been instrumental in confirming the presence of two rotational isomers of this compound in the gas phase. researchgate.net Analysis of the microwave spectrum in the 26.5–40.0 GHz frequency range identified distinct rotational transitions for both the cis and trans conformers. researchgate.net Through relative intensity measurements and analysis of the electric dipole moment components, it was determined that the cis rotamer is the more stable form, with an energy difference of 26 ± 46 cm⁻¹ between the two isomers. researchgate.net This technique provides precise rotational constants for each conformer, which are crucial for accurate structural determination.

Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy has been a powerful tool for probing the electronic and vibrational structure of the cis and trans rotamers of this compound. science.gov By exciting the molecule with a tunable laser to an intermediate electronic state before ionization, REMPI provides highly selective and sensitive detection. science.gov This method has been used to record the vibronic spectra of the individual conformers, revealing details about their excited state dynamics. science.gov The technique's ability to differentiate between isomers based on their unique absorption spectra has been fundamental to subsequent, more detailed studies. researchgate.net

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy has provided precise measurements of the ionization energies and cation vibrational frequencies for the distinct conformers of this compound. researchgate.net This high-resolution technique has been applied to the selected cis and trans rotamers, yielding their adiabatic ionization energies. researchgate.net The MATI spectra also reveal the vibrational modes of the resulting cations, offering insights into how the molecular structure changes upon ionization.

| Conformer | Adiabatic Ionization Energy (cm⁻¹) |

| cis-3-Fluorostyrene | 69,960 ± 5 researchgate.netresearchgate.net |

| trans-3-Fluorostyrene | 69,856 ± 5 researchgate.netresearchgate.net |

Table 1: Adiabatic ionization energies of cis- and trans-3-fluorostyrene determined by MATI spectroscopy.

Furthermore, several active cation vibrations were identified and found to have similar frequencies for both rotamers, suggesting that the relative orientation of the vinyl group to the fluorine atom does not significantly impact these particular vibrations in the cation. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

| 10a | 218 |

| 15 | 404 |

| 6b | 452 |

| 12 | 971 |

Table 2: Frequencies of cation vibrations for both cis- and trans-3-fluorostyrene rotamers observed in MATI spectra. researchgate.net

Two-Color Resonant Two-Photon Ionization Spectroscopy

Two-color resonant two-photon ionization (2C-R2PI) spectroscopy has been employed to selectively study the vibronic spectra of the cis and trans rotamers of this compound. researchgate.net This technique allows for the independent selection of the excitation and ionization wavelengths, providing greater control and specificity in probing the molecule's energy levels. By monitoring the ion signal as a function of the excitation laser frequency, detailed vibronic spectra of each conformer can be obtained, aiding in the assignment of their respective electronic transitions. researchgate.net

Vibronic and Photoionization Efficiency Spectra

The vibronic and photoionization efficiency spectra of this compound's rotational isomers have been recorded using techniques such as two-color resonant two-photon ionization. airitilibrary.com These spectra provide a wealth of information about the vibrational energy levels in the first electronically excited state (S₁) and the efficiency of ionization from these levels. The analysis of these spectra, supported by theoretical calculations, has been crucial in confirming the presence of both cis and trans conformers and in understanding their relative stabilities and electronic properties. airitilibrary.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy, in conjunction with theoretical calculations, have been used to study the conformational equilibrium of this compound. These vibrational spectroscopy techniques probe the molecule's ground electronic state. By analyzing the vibrational frequencies and their intensities, researchers can identify the characteristic modes of the cis and trans conformers. researchgate.net Density functional theory (DFT) calculations have been essential in assigning the observed spectral features to specific vibrational motions of each isomer and in predicting their relative energies. researchgate.net These studies have shown that DFT calculations accurately predict the planar structures of both conformers, which is consistent with experimental observations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations (¹H and ¹⁹F NMR)

High-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the conformational preferences of this compound in solution. cdnsciencepub.com By analyzing long-range coupling constants between the protons of the vinyl group and the ring protons, the populations of the planar cis and trans conformers can be determined. cdnsciencepub.com Studies conducted in both nonpolar (CS₂) and polar (acetone-d₆) solvents have shown that the conformational populations are not significantly affected by the solvent. cdnsciencepub.com The results from NMR studies are in reasonable agreement with data from microwave spectroscopy and theoretical calculations for the free molecule. cdnsciencepub.com

Comparison of Gas-Phase and Solution-Phase Conformational Behavior

The conformational landscape of this compound is characterized by the rotational isomerism of the vinyl group relative to the fluorinated benzene (B151609) ring. Research has consistently shown that the molecule predominantly exists in two planar conformations: cis and trans. In the cis conformer, the vinyl group's double bond is oriented toward the fluorine atom, while in the trans conformer, it is directed away.

Comparative studies employing various spectroscopic techniques in both gas and solution phases have provided detailed insights into the relative stabilities and populations of these conformers. In the gas phase, microwave spectroscopy has confirmed the existence of both cis and trans rotational isomers. researchgate.net Theoretical ab initio SCF-MO calculations have also been performed to investigate the relative stability of these conformers. scispace.com Furthermore, single vibronic level fluorescence (SVLF) spectroscopy in a supersonic jet has determined the energy difference between the two conformers (ΔEtrans-cis) to be 220 ± 50 cm⁻¹, a significantly larger gap than that observed in the similar compound 3-methylstyrene. aip.org

In the solution phase, high-resolution proton (¹H) and fluorine-¹⁹ (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool. cdnsciencepub.com A detailed study conducted at 300 K using both a nonpolar solvent (CS₂) and a polar solvent (acetone-d₆) revealed that the populations of the cis and trans conformers are largely insensitive to the polarity of the solvent. cdnsciencepub.com The populations were deduced from long-range coupling constants between the alpha-proton of the vinyl group and the meta-protons on the ring. cdnsciencepub.comresearchgate.net

Interestingly, the conformational populations determined from these solution-phase NMR studies show reasonable agreement with the results from gas-phase microwave spectroscopy and with theoretical predictions from 6-31G MO computations for the isolated molecule. cdnsciencepub.com However, a notable discrepancy exists when comparing these findings with the results from supersonic jet spectroscopy. cdnsciencepub.com While theoretical calculations and experimental studies in liquid and gas phases point to the cis rotamer being the more stable form, different computational methods show some variance. For instance, Density Functional Theory (DFT) calculations find a planar structure for both conformers, which aligns with experimental data, whereas Hartree-Fock (HF) and Møller–Plesset (MP2) methods have predicted non-planar structures. researchgate.net

| Phase | Method | Key Findings | Reference |

|---|---|---|---|

| Gas Phase | Microwave Spectroscopy | Confirms existence of both cis and trans conformers. Results are in reasonable agreement with solution-phase NMR data. | researchgate.netcdnsciencepub.com |

| Gas Phase | Supersonic Jet Spectroscopy (SVLF) | Determined ΔEtrans-cis = 220 ± 50 cm⁻¹. Results show some disagreement with NMR and microwave data regarding conformer populations. | aip.orgcdnsciencepub.com |

| Solution Phase (CS₂ & Acetone-d₆) | ¹H and ¹⁹F NMR Spectroscopy | Cis and trans conformer populations are insensitive to solvent polarity. Findings are based on long-range coupling constants. | cdnsciencepub.comcdnsciencepub.com |

| Theoretical | Ab initio / DFT / MO Calculations | DFT (B3LYP/6-311++G**) calculations support planar structures. The cis conformer is generally found to be more stable. HF and MP2 methods predicted non-planar geometries. | scispace.comresearchgate.net |

Studies on Hydrogen Bonding Interactions in Clusters (e.g., with Water)

The study of noncovalent interactions, such as hydrogen bonds, in molecular clusters provides fundamental insights into solvation processes and molecular recognition. tum.de These interactions are critical in determining the structure and function of molecules in condensed phases. tum.de

While the fluorinated benzene ring of this compound presents potential sites for hydrogen bonding, specific spectroscopic or theoretical studies on its hydrogen-bonded clusters, particularly with water, are not extensively documented in the scientific literature. However, research on the closely related isomer, p-fluorostyrene (4-fluorostyrene), offers valuable insights into the types of interactions that might be expected. tum.deaip.org

For p-fluorostyrene-water clusters, ab initio calculations and high-resolution spectroscopy have shown that an in-plane structure, stabilized by a σ-type hydrogen bond, is the most abundant form in a molecular beam. aip.orgresearchgate.net This interaction involves a hydrogen bond between the hydrogen of the water molecule and the fluorine atom of the fluorostyrene (O-H···F), as well as a C-H···O interaction, forming a stable six-membered ring. researchgate.netresearchgate.net This in-plane σ-type bonding is favored over a π-type hydrogen bond where the water molecule would interact with the electron cloud of the aromatic ring. aip.orgresearchgate.net The dominance of the σ-type bond indicates that the electron-attracting inductive effect of the fluorine atom outweighs the mesomeric effect of the vinyl group in the para position. aip.org

This preference for σ-type bonding in fluorinated aromatics is a notable departure from the behavior of complexes like benzene-water, where the O-H···π interaction is primary. researchgate.net While these findings for p-fluorostyrene are highly informative, it must be emphasized that the specific geometry and energetics of hydrogen bonding in this compound-water clusters would require direct experimental or computational investigation, as the different placement of the fluorine atom could alter the electrostatic potential surface and, consequently, the preferred interaction sites.

Synthetic Methodologies for 3 Fluorostyrene and Its Derivatives

Advanced Synthetic Pathways

The construction of 3-fluorostyrene and its derivatives benefits from a variety of modern synthetic techniques. These methods are designed to be highly selective and efficient, often proceeding under mild conditions with broad substrate compatibility.

Organophotoredox-Mediated Approaches

Organophotoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. This approach utilizes light-absorbing organic molecules to initiate single-electron transfer processes, enabling unique chemical transformations. In the context of fluorinated styrenes, this methodology has been applied to achieve novel difunctionalization reactions.

For instance, a light-mediated process has been developed for the synthesis of 2-hydroxytrifluoroethylacetophenones from various styrene (B11656) derivatives, including this compound. acs.org This reaction employs an organic photocatalyst and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. The process involves the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical, which then undergoes a Giese addition with the styrene. This is followed by a Kornblum oxidation to yield the final acetophenone (B1666503) product. acs.org The reaction is notable for its operational simplicity and tolerance of a range of functional groups. acs.org For this compound, this transformation yields the corresponding 2-hydroxytrifluoroethylacetophenone in a moderate yield. acs.org

| Substrate | Product | Yield (%) |

| This compound | 4,4,4-Trifluoro-1-(3-fluorophenyl)-3-hydroxybutan-1-one | Moderate |

| 4-Substituted Styrenes | Corresponding 2-hydroxytrifluoroethylacetophenones | 54-66 |

| Unsubstituted Styrene | 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | - |

| 2-Vinylnaphthalene | 4,4,4-Trifluoro-3-hydroxy-1-(naphthalen-2-yl)butan-1-one | - |

| Table 1: Examples of Styrene Difunctionalization via Organophotoredox Catalysis. acs.org |

Another application of organophotoredox catalysis is in the synthesis of gem-difluoroalkene derivatives through a three-component trifluoromethylation-difluoroallylation of unactivated alkenes. acs.org This process uses an acridinium (B8443388) salt as the photocatalyst to generate a trifluoromethyl radical from Langlois' reagent. This radical adds to an unactivated alkene, and the resulting alkyl radical intermediate reacts with an α-trifluoromethyl alkene. A subsequent single electron reduction and β-fluoride elimination furnish the trifluoromethyl-substituted gem-difluoroalkene products. acs.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide an effective means for synthesizing Z-fluorostyrene derivatives. A notable method involves the reaction of gem-difluorostyrenes with organozinc reagents, facilitated by a nickel catalyst and assisted by lithium chloride. researchgate.net This approach is characterized by its mild reaction conditions, good functional group compatibility, and excellent stereoselectivity, affording monofluoroalkenes in moderate to good yields. researchgate.net

The reaction's success hinges on the careful selection of the nickel catalyst and ligands, which control the stereochemical outcome of the coupling process. This method has proven versatile for a variety of substrates, demonstrating its utility in constructing a diverse library of fluorinated styrene derivatives. researchgate.net In a related application, 4-fluorostyrene (B1294925) has been utilized as an additive to promote the nickel-catalyzed cross-coupling of functionalized organomanganese reagents with aryl and heteroaryl halides. researchgate.net

| gem-Difluorostyrene Substrate | Organozinc Reagent | Product | Yield (%) |

| Aryl-CF=CH₂ | Ar'ZnX | (Z)-Aryl-CF=CH-Ar' | Moderate to Good |

| Table 2: General Scheme for Nickel-Catalyzed Synthesis of Z-Fluorostyrenes. researchgate.net |

Synthesis of Monofluoroalkenes from gem-Difluorostyrenes

The conversion of gem-difluorostyrenes into monofluoroalkenes is a critical transformation in organofluorine chemistry. Several advanced methods have been developed to achieve this with high efficiency and selectivity.

One prominent strategy involves a "pipeline" approach for the synthesis of monofluoroalkenyl arenes with high E-isomeric selectivity. rsc.orgrsc.org This protocol first generates gem-difluoroalkenyl compounds from aldehydes. Subsequent selective reduction of these gem-difluoroalkenyl arenes yields the desired E-monofluoroalkenyl arene products in moderate-to-high yields. rsc.org This method is advantageous due to its mild conditions, operational simplicity, and scalability. rsc.orgrsc.org

| gem-Difluoroalkenyl Arene Substrate | Product (E-monofluoroalkenyl arene) | Yield (%) | E/Z Ratio |

| Electron-donating group substituted | Corresponding E-monofluoroalkenyl arene | Good to Excellent | up to 98/2 |

| 1,3-Benzodioxole derivative | Corresponding E-monofluoroalkenyl arene | High | - |

| Naphthyl derivative | Corresponding E-monofluoroalkenyl arene | High | - |

| 6-Methoxynaphthyl derivative | Corresponding E-monofluoroalkenyl arene | High | - |

| Table 3: Synthesis of E-Monofluoroalkenyl Arenes from gem-Difluoroalkenyl Compounds. rsc.org |

In addition to reduction-based methods, transition metal-catalyzed reactions have been employed. A cobalt(III)-catalyzed α-fluoroalkenylation of arenes with gem-difluorostyrenes has been realized under mild, redox-neutral conditions. researchgate.net This reaction proceeds via a C–H activation pathway and provides access to various 1,2-diaryl-substituted monofluoroalkenes with excellent Z-selectivity. researchgate.net Nickel-catalyzed cross-coupling reactions, as previously discussed, also represent a key method for this transformation. researchgate.net

Electrochemical Hydrogenation in Synthesis

Electrochemical methods offer a green and efficient alternative for chemical transformations. In the context of this compound, electrochemical approaches have been explored for various reactions, including hydrogenation of the vinyl group.

Electrocatalytic hydrogenation (ECH) of styrene derivatives, including fluorinated variants, has been demonstrated. One study reports the ECH of various alkenes, including 4-fluorostyrene, in a Pickering emulsion system, which separates the organic substrate from the aqueous electrolyte. rsc.org This setup, using Pd/CNT catalysts, achieves high faradaic efficiency for the conversion of styrene to ethylbenzene. rsc.org Although this study focused on 4-fluorostyrene, the principles are applicable to this compound.

Another relevant study details the electrochemical hydrogenation of alkynes using Pd3P0.95/Pd4S heterostructures as the catalyst. nih.gov The supporting information for this work includes the characterization of this compound, indicating its use as a substrate in such electrochemical reactions. The process is carried out in a divided three-compartment electrochemical cell under a constant potential. nih.gov

While not a hydrogenation reaction, the electrochemical synthesis of vicinal azidoacetamides from this compound highlights the reactivity of its double bond under electrochemical conditions. rsc.org This reaction is performed in an undivided cell with graphite (B72142) and platinum electrodes, demonstrating that the vinyl group of this compound is susceptible to electrochemical manipulation. rsc.org

| Substrate | Catalytic System | Reaction Type | Product |

| 4-Fluorostyrene | Pd/CNTs in Pickering emulsion | Electrocatalytic Hydrogenation | 4-Fluoroethylbenzene |

| This compound | Pd3P0.95/Pd4S heterostructures | Electrochemical Hydrogenation | 3-Fluoroethylbenzene |

| This compound | Graphite anode, Platinum cathode | Electrochemical Azidoacetamidation | Vicinal azidoacetamide of this compound |

| Table 4: Electrochemical Reactions of Fluorinated Styrenes. |

Radical Addition/Fluorination Reactions

Radical-based transformations provide another avenue for the synthesis of fluorinated styrene derivatives. These reactions often involve the generation of a radical species that subsequently adds to the alkene, followed by a fluorination step.

An innovative one-step synthesis of β-aryl-β,β-difluorocarbamates and β-aryl-β,β-difluoroazides has been developed based on the radical addition/fluorination of α-fluorostyrene derivatives. This method utilizes N-centered radicals in the presence of Selectfluor®. The reaction proceeds via a radical addition at the α-position of the α-fluorostyrene, followed by a fluorine atom transfer. The azidofluorination reaction, in particular, has shown good results, yielding β-aryl-β,β-difluoroazides that can be further transformed into various nitrogen-containing heterocycles.

| α-Fluorostyrene Derivative | Radical Source | Fluorinating Agent | Product |

| α-Fluorostyrene | N-centered radical | Selectfluor® | β-Aryl-β,β-difluorocarbamate/azide |

| Table 5: Radical Addition/Fluorination of α-Fluorostyrene Derivatives. |

The field of radical fluorination is broad, with various methods for generating the initial carbon-centered radical, including from carboxylic acids and boronic acid derivatives, or through C-H and C-C bond activations. Electrophilic N-F fluorinating agents have been instrumental in advancing these methodologies by acting as effective fluorine atom sources.

Synthesis of Fluorinated Olefins (e.g., gem-difluoroalkenyl and monofluoroalkenyl arenes)

The synthesis of fluorinated olefins, such as gem-difluoroalkenyl and monofluoroalkenyl arenes, is of great interest due to their utility as bioisosteres and synthetic precursors. rsc.orgrsc.orgnih.gov A streamlined "pipeline" strategy has been reported for the efficient and selective synthesis of these compounds. rsc.orgrsc.org

This approach begins with the synthesis of gem-difluoroalkenyl compounds. A common procedure involves the reaction of an aldehyde with triphenylphosphine (B44618) and sodium chlorodifluoroacetate in dry DMF at elevated temperatures. rsc.org This reaction generates the gem-difluoroalkenyl arenes in good to excellent yields. rsc.orgrsc.org The subsequent step involves the selective reduction of these gem-difluoroalkenyl compounds to produce E-isomeric monofluoroalkenyl arenes. rsc.org This two-step process is lauded for its mild reaction conditions, operational simplicity, and broad substrate scope, making it a practical method for accessing these important fluorinated olefins. rsc.orgrsc.org

| Starting Material | Reagents | Intermediate Product | Final Product |

| Aldehyde | PPh₃, Sodium chlorodifluoroacetate, DMF | gem-Difluoroalkenyl arene | E-Monofluoroalkenyl arene (after reduction) |

| Table 6: "Pipeline" Synthesis of Fluorinated Olefins. rsc.orgrsc.org |

Catalysis in this compound Synthesis and Reactions

Palladium-Catalyzed Reactions (e.g., with CO and HCOONa)

Palladium catalysis has proven to be a powerful tool for the formylation of fluorinated styrenes. A notable application is the stereoconvergent formylation of (E/Z)-β-bromo-β-fluorostyrene mixtures utilizing carbon monoxide (CO) and sodium formate (B1220265) (HCOONa) as reagents. mdpi.comresearchgate.net This reaction, catalyzed by complexes such as PdCl2(PPh3)2, leads to the formation of (Z)-α-fluorocinnamaldehydes with good yields. mdpi.comresearchgate.net The significance of this method lies in its ability to produce a single, pure isomer from a mixture of starting material isomers, highlighting the stereoconvergent nature of the palladium-catalyzed process. researchgate.net This transformation is applicable to a range of styrenes, including those with either electron-donating or electron-withdrawing groups. researchgate.net

The resulting α-fluoroaldehydes are versatile intermediates that can be further transformed. For instance, they can be smoothly reduced to the corresponding (Z)-β-fluorocinnamic alcohols using sodium borohydride (B1222165) (NaBH4). researchgate.net This two-step process provides a straightforward route to these valuable fluorinated building blocks.

| Catalyst System | Substrate | Reagents | Product | Yield | Ref |

| PdCl2(PPh3)2 | (E/Z)-β-bromo-β-fluorostyrene | CO, HCOONa | (Z)-α-fluorocinnamaldehyde | Good | mdpi.comresearchgate.net |

| NaBH4 | (Z)-α-fluorocinnamaldehyde | - | (Z)-β-fluorocinnamic alcohol | High | researchgate.net |

Copper- and Silver-Based Catalysis in Nitrene Transfer Reactions

Copper and silver catalysts have emerged as effective promoters of nitrene transfer reactions to fluorinated olefins, a previously underdeveloped area of research. researchgate.netnih.govresearchgate.net These reactions allow for the synthesis of fluorinated aziridines, which are important motifs in various bioactive molecules. nih.govresearchgate.net Specifically, both copper and silver-based catalysts can facilitate the aziridination of α- or β-fluoro olefins to produce the corresponding aziridines in high yields. researchgate.netnih.gov

In the context of this compound derivatives, catalyst screening for the reaction of α-fluorostyrene with a nitrene precursor like PhI=NTs has been performed. researchgate.net The choice of metal can influence the reaction outcome. For instance, in related systems, copper catalysts, being more Lewis acidic, can promote subsequent rearrangements of the initial products, whereas silver catalysts may favor the formation of the initial aziridine (B145994). thieme-connect.de This highlights the tunable nature of these catalytic systems based on the metal center.

| Catalyst Type | Reaction | Substrate | Product | Significance | Ref |

| Copper-based | Nitrene Transfer | α- or β-fluoro olefins | Fluorinated aziridines | High yields, access to important fluorocompounds | researchgate.netnih.govresearchgate.net |

| Silver-based | Nitrene Transfer | α- or β-fluoro olefins | Fluorinated aziridines | High yields, complementary to copper catalysis | researchgate.netnih.govresearchgate.net |

Boron-Based Hydroboration Catalysis

Boron-based catalysts, particularly fluorinated triaryl borates, have shown significant promise in the hydroboration of alkenes, including fluorinated styrenes. rsc.orgresearchgate.netrsc.org These reactions are crucial for the synthesis of organoboron compounds, which are versatile intermediates in organic synthesis. rsc.orgrsc.org The catalytic activity of these borates is influenced by their Lewis acidity, which can be tuned by the number and position of fluorine substituents on the aryl rings. rsc.orgresearchgate.net

For instance, the hydroboration of 4-fluorostyrene has been studied using a range of triaryl borate (B1201080) catalysts. rsc.orgresearchgate.net It was observed that catalysts with ortho-fluorine atoms generally exhibit better performance. rsc.orgrsc.org The use of pinacolborane (HBpin) as the hydroboration reagent is common in these transformations. researchgate.net More recently, triethoxysilane (B36694) has also been explored as a catalyst for the hydroboration of substrates like 4-fluorostyrene. chemrxiv.org

| Catalyst | Substrate | Reagent | Product | Key Finding | Ref |

| Triaryl borates (e.g., B(OArF)3) | 4-Fluorostyrene | HBpin | Borylated product | Catalysts with o-F atoms perform better | rsc.orgresearchgate.netrsc.org |

| Triethoxysilane | 4-Fluorostyrene | HBPin | Single hydroboration product | Sustainable approach to alkenylboronate esters | chemrxiv.org |

Role of Lewis Acidity in Catalytic Activity

The Lewis acidity of the catalyst is a critical factor that governs the efficiency and selectivity of many reactions involving this compound and its derivatives. thieme-connect.dersc.orguwo.ca In boron-based hydroboration catalysis, the introduction of an oxygen spacer between the boron atom and the fluorinated aryl ring can increase the Lewis acidity of the borate catalyst relative to its borane (B79455) counterpart, often leading to enhanced catalytic activity. rsc.orgresearchgate.net

Similarly, in metal-catalyzed reactions, the Lewis acidity of the metal center can dictate the reaction pathway. thieme-connect.de For example, in nitrene transfer reactions, the higher Lewis acidity of copper compared to silver can lead to different product distributions. thieme-connect.de The Lewis acidity of a catalyst can be experimentally and computationally determined using methods like the Gutmann-Beckett and fluoride (B91410) ion affinity methods. uwo.ca Understanding and controlling the Lewis acidity of a catalyst is therefore essential for designing and optimizing catalytic processes for the synthesis and functionalization of fluorinated compounds. researchgate.netresearchgate.netrsc.org

| Catalytic System | Influence of Lewis Acidity | Example | Ref |

| Boron-based hydroboration | Higher Lewis acidity often leads to higher catalytic activity. | Fluorinated triaryl borates | rsc.orgresearchgate.net |

| Copper/Silver-based nitrene transfer | The more Lewis acidic copper can promote product rearrangement compared to silver. | Formation of different ratios of aziridines and their rearranged products. | thieme-connect.de |

| General Lewis Acid Catalysis | Can enable new reactivity or improve activity and selectivity. | Oligomerization of styrene derivatives. | uwo.ca |

Enantioselective Catalytic Approaches

The development of enantioselective catalytic methods for the synthesis of chiral fluorinated molecules is of great importance in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.comuniroma1.it For derivatives of this compound, several enantioselective catalytic strategies have been explored.

One notable example is the enantioselective synthesis of 3-fluorochromanes through an iodine(I)/iodine(III) catalysis strategy. nih.gov This method involves the direct fluorocyclization of allyl phenyl ethers, generating enantioenriched products. nih.gov Another approach involves the cobalt-catalyzed radical aziridination of α-fluorostyrene, which can produce an aziridine with a tertiary fluoride stereocenter, albeit with lower yield and enantioselectivity compared to non-fluorinated styrenes. nih.gov

Furthermore, hybrid metal catalysts, which combine the reactivity of a metal complex with the chiral environment of a protein, have been used for the enantioselective cyclopropanation of difluorinated styrenes, achieving excellent diastereoselectivity and enantioselectivity. mdpi.com These examples demonstrate the ongoing efforts and successes in developing catalytic methods for the asymmetric synthesis of complex molecules derived from fluorinated styrenes.

| Catalytic Method | Substrate Type | Product | Enantioselectivity | Ref |

| Iodine(I)/Iodine(III) Catalysis | Allyl phenyl ethers | 3-Fluorochromanes | Up to 7:93 e.r. | nih.gov |

| Cobalt-catalyzed Radical Aziridination | α-Fluorostyrene | Aziridine with tertiary fluoride stereocenter | Lower enantioselectivity | nih.gov |

| Hybrid Metal Catalysis | Difluorinated styrenes | gem-Difluoro-cyclopropanes | Up to >98% e.e. | mdpi.com |

Polymerization Studies of 3 Fluorostyrene

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization, also known as living radical polymerization (LRP), encompasses a range of methods that minimize irreversible termination and chain transfer reactions, which are prevalent in conventional free radical polymerization. sigmaaldrich.com This control over the polymer architecture enables the creation of materials with specific functionalities and compositions. sigmaaldrich.comresearchgate.net The primary CRP techniques applicable to vinyl monomers like 3-fluorostyrene include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comresearchgate.net

ATRP is a robust and versatile CRP method for synthesizing well-defined polymers from a wide variety of monomers. sigmaaldrich.com The technique typically involves a transition metal complex, commonly copper-based, that reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. sigmaaldrich.comsigmaaldrich.com This allows for a constant number of active species throughout the polymerization. sigmaaldrich.com

While extensive research has been conducted on the ATRP of other fluorinated styrenes, such as 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), specific studies detailing the homopolymerization of this compound are less common in the provided literature. researchgate.netresearchgate.net However, the principles of ATRP are broadly applicable to substituted styrenes. For instance, the ATRP of PFS often utilizes a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N′,N′′,N′′-pentamethyldiethylenetriamine or 2,2′-bipyridine) and an alkyl halide initiator like ethyl 2-bromoisobutyrate. researchgate.net It is established that electron-withdrawing substituents on the styrene (B11656) ring, such as fluorine, can significantly increase the polymerization rate compared to unsubstituted styrene. researchgate.net

Table 1: Representative Conditions for ATRP of Fluorinated Styrenes Note: Data for the closely related 2,3,4,5,6-pentafluorostyrene (PFS) is provided as a representative example of the technique.

| Monomer | Initiator | Catalyst System | Temperature (°C) | Polydispersity Index (Đ) |

|---|---|---|---|---|

| PFS | Ethyl 2-bromoisobutyrate | CuCl/PMDETA | - | 1.2–1.5 researchgate.net |

| PFS | Polyether Macroinitiator | Copper(I) Bromide | - | 1.2–1.3 researchgate.net |

RAFT polymerization is another powerful CRP technique known for its compatibility with a wide range of monomers and reaction conditions. fluorine1.rumdpi.com The control in RAFT is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to the polymerization mixture. sigmaaldrich.comfluorine1.ru The process involves a degenerative chain transfer mechanism that establishes a rapid equilibrium between active and dormant polymer chains. sigmaaldrich.com

RAFT has been successfully applied to the polymerization of various fluorinated styrene derivatives. fluorine1.ru The choice of CTA is critical and depends on the specific monomer being polymerized. sigmaaldrich.com For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly used CTAs. sigmaaldrich.com Studies on the RAFT polymerization of pentafluorostyrene have demonstrated the ability to produce narrowly dispersed copolymers. fluorine1.ru For example, the polymerization of PFS in the presence of a polyglycidyl methacrylate-CTA yielded copolymers with a polydispersity index (Mw/Mn) below 1.2 at 60°C. fluorine1.ru This high degree of control allows for the synthesis of complex architectures like block copolymers. mdpi.com

NMP is a CRP method that uses a stable nitroxide radical to reversibly trap the growing polymer chain end, establishing an equilibrium between active and dormant species. sigmaaldrich.comfluorine1.ru This technique is particularly effective for styrenic monomers. fluorine1.rumdpi.com The polymerization of fluorinated styrenes via NMP typically requires high temperatures, often in the range of 110-150°C. fluorine1.ru

While specific NMP studies on this compound are not detailed in the search results, research on related monomers provides insight. For example, random copolymers of pentafluorostyrene (PFS) and methyl methacrylate (B99206) (MMA) have been synthesized with narrow molecular weight distributions using NMP. researchgate.net Similarly, NMP has been shown to be effective for the controlled copolymerization of α-trifluoromethylstyrenes with styrene, yielding copolymers with low dispersity (Đ as low as 1.14). mdpi.com This suggests that NMP is a viable technique for controlling the polymerization of fluorinated styrenes, including the 3-fluoro isomer. mdpi.comresearchgate.net

The presence of a fluorine atom on the styrene ring influences the monomer's reactivity and, consequently, the polymerization kinetics. In controlled radical polymerization, the mechanism involves a rapid equilibrium between a small number of active, propagating radicals and a majority of dormant species. sigmaaldrich.comsigmaaldrich.com This dynamic equilibrium is key to maintaining a low concentration of radicals, which suppresses termination reactions and allows for controlled chain growth. acs.org

A primary advantage of CRP techniques is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, quantified by the polydispersity index (PDI or Đ). sigmaaldrich.comgoogle.com In an ideal living polymerization, molecular weight increases linearly with monomer conversion, and the resulting polymers have a PDI close to 1.0. sigmaaldrich.com

CRP of fluorinated styrenes has demonstrated excellent control over these parameters.

ATRP of fluorinated styrenes has yielded polymers with number-average molecular weights ranging from 6,000 to 35,000 g/mol and PDI values between 1.08 and 1.37. researchgate.net In the ATRP of carbazole-substituted perfluorostyrene, polymers with controlled molecular weights from 5,000 to 32,000 g/mol and PDI values of 1.2–1.5 were obtained. researchgate.net

RAFT polymerization is also highly effective, with studies reporting the synthesis of fluorinated copolymers with PDI values below 1.2. fluorine1.ru

NMP has been used to produce copolymers of PFS and MMA with narrow molecular weight distributions and to create TFMST-ST copolymers with dispersities as low as 1.14. mdpi.comresearchgate.net

This high level of control enables the synthesis of tailored materials, including block copolymers and polymers with specific end-group functionalities. sigmaaldrich.commdpi.com

Table 2: Polymerization Control for Different Fluorinated Styrenes using CRP

| Monomer System | Polymerization Method | Molecular Weight (Mn) (g/mol) | Polydispersity Index (Đ) | Reference |

|---|---|---|---|---|

| Fluorostyrenes | ATRP | 6,000 - 35,000 | 1.08 - 1.37 | researchgate.net |

| PFS/MMA | NMP | - | Narrow | researchgate.net |

| TFMST/Styrene | NMP | 7,300 | 1.14 | mdpi.com |

| PFS/GMA | RAFT | - | < 1.2 | fluorine1.ru |

Kinetics and Mechanism of Polymerization

Coordination Polymerization

Coordination polymerization, which uses transition metal complexes as catalysts, is a powerful method for producing polymers with high stereoregularity. mdpi.comrsc.org However, the polymerization of polar monomers like fluorostyrenes presents a significant challenge because the polar functional groups (e.g., fluorine) can chelate to the catalyst's metal center, leading to deactivation. rsc.orgnih.gov

Despite this difficulty, recent advances have demonstrated the successful coordination polymerization of certain fluorostyrene isomers. Research has shown that rare-earth-metal catalysts bearing bulky, electron-donating ligands can effectively polymerize para-fluorostyrene (pFS) with extremely high activity and syndioselectivity (>99% rrrr). nih.gov DFT calculations revealed that the sterically demanding ligand environment weakens the interaction between the fluorine atom and the active metal center, preventing catalyst poisoning. nih.gov Using this approach, the copolymerization of pFS and styrene was achieved with high activity and controllable incorporation of the fluorinated monomer. nih.gov

Furthermore, scandium and lutetium-based catalysts have been used for the dually selective copolymerization of para-fluorostyrene and butadiene, yielding functional styrene-butadiene rubbers with high syndio- and cis-1,4-regioselectivities and characteristics of a living polymerization. rsc.org While these breakthroughs have been reported for the ortho- and para- isomers of fluorostyrene, specific studies on the coordination polymerization of this compound are not prominent in the provided results. nih.govciac.jl.cn

Rare-Earth Metal-Based Catalytic Systems

The polymerization of fluorinated styrenes using rare-earth metal-based catalysts represents a significant advancement in producing stereoregular polymers. While research often focuses on isomers like para-fluorostyrene (pFS) and ortho-fluorostyrene (oFS), the findings are highly relevant to understanding the potential of this compound. Fluoromonomers have historically been challenging to polymerize via coordination mechanisms due to the strong chelation potential between the fluorine atom and the catalyst's metal center, which can poison the active species. nih.gov

However, studies have demonstrated remarkable success with specific catalyst designs. Rare-earth metal complexes that feature a constrained-geometry-configuration (CGC) ligand, such as a pyridyl methylene (B1212753) fluorenyl ligand, have shown unprecedented activity. nih.govacs.org These bulky and electron-donating CGC ligands sterically shield the active metal center. This shielding effect diminishes the coordination priority of the polar fluorine atom, thereby preventing catalyst poisoning and allowing the polymerization to proceed efficiently. nih.gov

For instance, scandium, yttrium, and lutetium complexes supported by a fluorenyl-based CGC ligand, when activated with cocatalysts like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) and triisobutylaluminum (B85569) (AlⁱBu₃), exhibit outstanding activities. acs.org These systems have achieved activities as high as 1.56 × 10⁷ g/(molLn·h) in styrene polymerization. acs.org Similar systems have been successfully applied to the polymerization of oFS and pFS, achieving high conversions and producing high molecular weight polymers. nih.govacs.org

Syndioselectivity in Polymerization

A key achievement of using rare-earth metal-based catalysts is the high degree of stereocontrol, leading to syndiotactic polymers. Syndioselectivity refers to the arrangement of phenyl groups on alternating sides of the polymer backbone. In the polymerization of both para-fluorostyrene and ortho-fluorostyrene, CGC rare-earth metal catalysts have demonstrated near-perfect syndioselectivity, with syndiotacticity values (expressed as rrrr pentad content) greater than 99%. nih.govacs.orgdntb.gov.ua

This exceptional control is attributed to the specific geometry of the catalyst's active site, which dictates the orientation of the incoming monomer unit during the insertion step. The combination of the bulky fluorenyl ligand and the pyridyl coordination creates a well-defined pocket that forces the monomer to approach in a way that leads to a syndiotactic chain. acs.org This high level of stereoregularity significantly influences the physical properties of the resulting polymer, such as its melting point and crystallinity.

Table 1: Performance of Rare-Earth Metal Catalysts in the Syndiospecific Polymerization of Fluorostyrenes

| Catalyst System | Monomer | Activity (g mol⁻¹ h⁻¹) | Syndiotacticity (rrrr %) | Conversion (%) | Source(s) |

| Fluorenyl-pyridyl Yttrium Complex / Activator | p-Fluorostyrene | 1.12 × 10⁷ | >99 | 98.4 | nih.gov |

| Fluorenyl-pyridyl Scandium Complex / Activator | o-Fluorostyrene | 2.3 × 10⁶ | >99 | 99 | acs.org |

| CGC-Scandium Complex / Activator | Styrene | 1.56 × 10⁷ | >99 | - | acs.org |

Anionic Polymerization

Reactivity of Fluorinated Vinyl Monomers

Anionic polymerization is a powerful technique for synthesizing well-defined polymers, initiated by nucleophilic species like organolithium compounds. rsc.org The reactivity of vinyl monomers in this process is highly dependent on the electronic properties of their substituents. Fluorinated vinyl monomers, including fluorostyrenes, exhibit enhanced reactivity in anionic polymerization. rsc.org

The high electron-withdrawing inductive effect of the fluorine atom reduces the electron density of the monomer's vinyl group. researchgate.netscispace.com This electron deficiency makes the double bond more susceptible to nucleophilic attack by the initiating carbanion, thereby increasing the rate of polymerization. researchgate.net Consequently, fluorophenylvinyl compounds generally show reactivity that is similar to or slightly higher than their non-fluorinated hydrocarbon counterparts. rsc.org This allows for polymerization using anionic initiators of relatively low reactivity, which can offer better control over the reaction and reduce side reactions. rsc.org

Copolymerization with this compound

Block Copolymer Synthesis

The controlled nature of modern polymerization techniques allows for the synthesis of complex polymer architectures, such as block copolymers, using fluorinated styrenes. These copolymers combine the distinct properties of different polymer segments into a single macromolecule.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective methods for creating well-defined block copolymers. fluorine1.ruresearchgate.net Research has demonstrated the synthesis of block copolymers of pentafluorostyrene (PFS) with styrene (St), yielding poly(2,3,4,5,6-pentafluorostyrene)-b-poly(styrene) (PFS-b-PS). researchgate.net In these syntheses, a macroinitiator of one type is used to initiate the polymerization of the second monomer, resulting in a diblock structure. researchgate.net

Similarly, coordination polymerization using rare-earth metal catalysts has been employed to create novel block copolymers. The pulse loading of para-fluorostyrene (pFS) and butadiene (BD) in the presence of a rare-earth catalyst system resulted in the formation of multi-block copolymers. rsc.org These materials, a new type of fluoro styrene-butadiene rubber, exhibit high thermal stability. rsc.org These examples highlight the versatility of fluorostyrenes in creating advanced block copolymers with tailored properties.

Table 2: Examples of Block Copolymer Synthesis with Fluorinated Styrenes

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Block Copolymer | Source(s) |

| 2,3,4,5,6-Pentafluorostyrene (PFS) | Styrene (St) | ATRP | PFS-b-PS | researchgate.net |

| 4-Fluorostyrene (B1294925) (4-FS) | Vinylbenzyl chloride (VBC) | RAFT | P(VBC)-b-P(4-FS) | fluorine1.ru |

| para-Fluorostyrene (pFS) | Butadiene (BD) | Coordination Polymerization | Multi-block (pFS-b-PB)n | rsc.org |

Integration of Detectable Probes into Copolymers

The integration of detectable probes into copolymers of this compound is a critical area of research, enabling the development of advanced materials for sensing, imaging, and diagnostics. The unique properties of the fluorine atom, combined with the versatility of copolymerization, allow for several strategies to create functional, responsive polymers. These strategies primarily include leveraging the intrinsic properties of the fluorine atom as a nuclear magnetic resonance (NMR) probe, embedding luminescent molecules for optical detection, and copolymerizing with monomers that contain fluorescent moieties.

One of the most powerful intrinsic probes in this compound copolymers is the fluorine-19 (¹⁹F) nucleus itself. Due to the absence of naturally occurring fluorine in most biological systems and its high NMR sensitivity, ¹⁹F NMR serves as a background-free detection method. Researchers have utilized this by preparing amphiphilic core-shell nanostructures where a poly(4-fluorostyrene) block provides the ¹⁹F signal. duke.edu These nanostructures can be used for detailed analyses of the material's structure and have potential applications as contrast agents in magnetic resonance imaging (MRI). duke.eduacs.org Studies on hyperpolarized this compound have demonstrated its utility for ¹⁹F MRI, showcasing the potential for copolymers containing this monomer in advanced medical imaging. researchgate.net

Another significant approach is the incorporation of fluorescent or phosphorescent probes into a this compound copolymer matrix for optical sensing applications, particularly for detecting molecular oxygen. rsc.org Fluorinated polymers are often chosen as the host matrix for oxygen-sensitive dyes due to their high gas permeability and stability. rsc.orgmdpi.com The principle of these sensors is based on the quenching of the probe's luminescence by molecular oxygen. rsc.orgtugraz.at For instance, platinum(II) octaethylporphine (PtOEP) can be embedded in a polymer matrix. mdpi.com The intensity or lifetime of the probe's phosphorescence is then measured, which correlates to the concentration of oxygen. Copolymers of this compound could be tailored to optimize the sensitivity and dynamic range of such sensors by controlling the polymer's free volume and oxygen permeability. mdpi.com

The direct incorporation of fluorescent units into the polymer backbone is achieved through copolymerization of this compound with monomers that have pendant fluorophore groups. mdpi.com This method allows for the creation of intrinsically fluorescent copolymers. Research on styrene copolymers with moieties like pyrene, naphthalene, and phenanthrene (B1679779) has shown that these materials can act as highly sensitive fluorescent sensors for detecting nitroaromatic compounds in both solution and vapor phases. mdpi.com By analogy, copolymerizing this compound with such fluorescent monomers would combine the desirable physical properties imparted by the fluorine atom with the sensing capabilities of the fluorophore.

The selection of the probe and integration method depends heavily on the intended application, as highlighted in the table below.

Table 1: Methods for Integrating Detectable Probes into Fluorostyrene Copolymers

| Integration Method | Type of Probe | Detection Principle | Potential Applications | Key Advantages |

| Intrinsic Probe | ¹⁹F Nucleus | Nuclear Magnetic Resonance (NMR) | Magnetic Resonance Imaging (MRI), Structural Analysis | Background-free signal, high sensitivity |

| Physical Entrapment | Luminescent Dyes (e.g., Metalloporphyrins) | Luminescence Quenching | Oxygen Sensing, Chemical Sensors | High sensitivity to analyte, tunable response |

| Copolymerization | Fluorescent Monomers (e.g., Pyrene-containing) | Intrinsic Fluorescence | Detection of specific molecules (e.g., nitroaromatics) | High sensitivity, covalent attachment of probe |

Reactivity and Reaction Mechanisms Involving 3 Fluorostyrene

Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is profoundly affected by the electronic nature of the reactants. libretexts.org The introduction of a fluorine atom to the styrene (B11656) core, as in 3-fluorostyrene, modifies its dienophilic properties.

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom's electron-withdrawing nature generally increases the reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). However, studies on fluorinated styrenes have revealed a more complex scenario. For instance, vinyl fluorides like α- and β-fluorostyrenes have been found to be poor dienophiles in thermal Diels-Alder reactions, often requiring highly reactive dienes like 1,3-diphenylisobenzofuran. Kinetic measurements have shown that these fluorostyrenes can be less reactive than the parent styrene.

Role of Lone Pair Repulsion and Molecular Orbital Calculations

Molecular orbital calculations are crucial for understanding the intricacies of Diels-Alder reactions involving fluorinated compounds. libretexts.orgacs.org Frontier Molecular Orbital (FMO) theory helps to explain the reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. libretexts.org For fluorostyrenes, these calculations confirm that the reactions are typically cycloadditions with normal electron demand.

A significant factor influencing the endo/exo selectivity is the electrostatic repulsion between lone pairs of electrons. In the transition state, repulsion between the lone pairs of the fluorine atom on the dienophile and any heteroatoms (like oxygen in furan) on the diene can destabilize the arrangement that would lead to the endo product, thus favoring the exo pathway. researchgate.net This lone pair repulsion can override the typical secondary orbital interactions that favor the endo product.

Hydroboration Reactions

Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes. The reaction of this compound in hydroboration processes has been investigated, often in the context of developing new catalytic systems. For instance, scandium triflate has been shown to be an effective Lewis acid catalyst for the hydroboration of alkenes, including fluorostyrenes, leading to the corresponding alkyl boronates in high yields. researchgate.net

Mechanistic studies on the copper-catalyzed asymmetric hydroboration of vinylarenes, such as 4-fluorostyrene (B1294925), have provided detailed insights into the reaction pathway. nih.gov In these systems, a key intermediate is a phenethylcopper(I) complex. nih.gov The turnover-limiting step for vinylarenes is the borylation of this copper complex with a borane (B79455) source like pinacolborane (HBpin), which forms the boronate ester product and a copper hydride. nih.gov The presence of the fluorine substituent on the aromatic ring influences the electronic properties of the styrene, which in turn affects the rate and selectivity of the hydroboration. nih.gov

| Catalyst System | Substrate | Product | Yield | Reference |

| Scandium Triflate | This compound | 2-(3-Fluorophenyl)ethylboronate | 69% | researchgate.net |

| (PPCF3P)CoI2 precatalyst | 4-Fluorostyrene | 2-(4-Fluorophenyl)ethylboronate | 91% | rsc.org |

| DTBM-SEGPHOS/CuCl/KOtBu | 4-Fluorostyrene | (S)-1-(4-fluorophenyl)ethanol (after oxidation) | High | nih.gov |

Radical Reactions and Radical/Polar Crossover

This compound can also participate in radical reactions. The presence of the vinyl group makes it susceptible to addition by radical species. An emerging area of interest is the concept of radical/polar crossover (RPC) reactions, which bridge one-electron (radical) and two-electron (polar) reactivity. snnu.edu.cnnih.gov This strategy allows for the construction of complex molecules by sequential radical and polar steps.

For example, an organophotoredox-mediated process has been developed for the synthesis of 2-hydroxytrifluoroethylacetophenones from styrene derivatives. acs.org In this reaction, a trifluoromethyl-containing radical adds to the styrene, followed by a process that results in the final product. This compound has been shown to participate in this transformation, yielding the corresponding product in a moderate yield. acs.org These reactions often proceed under mild conditions and offer a pathway to complex fluorinated molecules. researchgate.net

Reactions with N-centered Radicals

The reaction of styrenes with nitrogen-centered radicals provides a route to nitrogen-containing compounds. scripps.edu These reactions can be initiated by the generation of an N-centered radical which then adds to the double bond of the styrene. chemrxiv.org

Synthesis of Fluorine-Containing Analogues (e.g., 2-hydroxytrifluoroethylacetophenones)

A significant application of this compound in synthetic organic chemistry is its use as a substrate for creating more complex fluorine-containing molecules. One notable example is the synthesis of 2-hydroxytrifluoroethylacetophenones through an organophotoredox-mediated process. acs.orgcsic.es This method represents an advancement in alkene difunctionalization, providing a direct route to valuable acetophenone (B1666503) derivatives. acs.orgscribd.com

The reaction employs a light-mediated transformation that generates a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical. acs.orgcsic.es This radical species then undergoes a Giese addition with a styrene derivative, such as this compound. acs.org The process is completed by a Kornblum oxidation. acs.org A key advantage of this methodology is its use of mild and cost-effective reagents, including an organic photocatalyst and dimethyl sulfoxide (B87167) (DMSO) as the oxidant. acs.orgcsic.es

In a typical procedure, this compound is reacted with a redox-active ether (the radical precursor) and an organic photocatalyst like 4DPAIPN in dry DMSO. acs.orgcsic.es The mixture is degassed and then irradiated with a specific wavelength of light (e.g., 427 nm) at room temperature. acs.orgcsic.es Research has shown that using this compound as the substrate in this reaction yields the corresponding 2-hydroxytrifluoroethylacetophenone in a moderate yield. acs.orgcsic.es The structure of the resulting product, specifically compound 11 (1-(3-fluorophenyl)-2-hydroxy-3,3,3-trifluoropropan-1-one), has been confirmed through single-crystal X-ray diffraction analysis. acs.orgcsic.es

The table below summarizes the optimized conditions for this photoinduced synthesis.

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Redox Active Ether (e.g., N-trifluoroethoxyphthalimide 1a) |

| Photocatalyst | 4DPAIPN |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Light Source | 427 nm LED |

| Temperature | ~25 °C |

| Irradiation Time | 90 minutes |

| Atmosphere | Argon (degassed solution) |

| Yield | Moderate acs.orgcsic.es |

Isomerization and Dissociation Pathways

The isomerization and dissociation of this compound and its derivatives are important aspects of its reactivity, particularly in the context of transition-metal-catalyzed reactions and photocatalysis.

Photocatalytic Isomerization: The geometric isomers of fluorostyrene derivatives, typically designated as (E) and (Z), can be interconverted using photocatalysis. Different photocatalysts and conditions can selectively favor the formation of one isomer over the other. For instance, photocatalytic methods have been developed for the E → Z isomerization of various activated alkenes, including styrenyl halides. researchgate.net One study demonstrated that using fac-Ir(ppy)₃ as a photocatalyst could achieve the isomerization of styrenyl halides. researchgate.net Another approach enables the stereoselective synthesis of β-fluorostyrene derivatives through the isomerization of gem-bromofluoroalkenyl benzenes, using iridium photocatalysts that possess high triplet energy. researchgate.net

Isomerization via Metal Complexes: Isomerization can also occur during transition-metal-catalyzed reactions. In studies of copper-catalyzed hydroboration, it was observed that phenethylcopper(I) complexes can undergo reversible β-hydrogen elimination and subsequent re-insertion of the alkene. escholarship.orgnih.gov For example, in an experiment involving a copper complex and 4-fluorostyrene, the dissociation of the 4-fluorostyrene from the complex and subsequent coordination of this compound was observed, indicating an isomerization process. escholarship.org This reversibility suggests a pathway for the interconversion of positional isomers of fluorostyrene under these catalytic conditions. nih.gov

Dissociation Pathways: Dissociation is intrinsically linked to these isomerization pathways. For a metal-alkene complex to isomerize, the alkene must dissociate from the metal center, at least transiently, allowing for re-coordination in a different orientation or position. escholarship.org In the copper-catalyzed system, the phenethylcopper complex formed from 4-fluorostyrene can dissociate, releasing the alkene. escholarship.org This dissociation is a critical step that precedes the potential for re-coordination and isomerization to form a complex with this compound. escholarship.org The stability of the intermediate metal complexes often dictates the dominant pathways; for instance, one phenethylcopper species was found to be thermodynamically more stable than another, influencing the equilibrium of the reaction. escholarship.org Additionally, studies using two-color resonant two-photon mass-analyzed threshold ionization spectroscopy have been employed to investigate the distinct cis- and trans-rotational isomers (rotamers) of this compound. acs.org

The table below outlines different methods leading to the isomerization of fluorostyrene compounds.

| Method | Catalyst/Reagent | Transformation |

| Photocatalysis | fac-Ir(ppy)₃ | E → Z isomerization of styrenyl halides researchgate.net |

| Photocatalysis | Iridium photocatalysts | Isomerization of gem-bromofluoroalkenyl benzenes to β-fluorostyrene derivatives researchgate.net |

| Copper Catalysis | Copper(I) Hydride / DTBM-SEGPHOS | Reversible β-hydrogen elimination and alkene re-insertion, enabling interconversion of positional isomers (e.g., 4-fluorostyrene to this compound) escholarship.orgnih.gov |

| Photoreaction | Iodonium Salt | Formation of (E)- and (Z)-β-fluorostyrene acs.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Fluorostyrene and Its Polymers

Vibrational Spectroscopy (IR, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), offers a comprehensive understanding of the molecular vibrations of 3-fluorostyrene. irdg.org Studies have utilized these techniques to investigate the conformational equilibrium between the cis and trans rotamers of the molecule.

Initial assignments of the vibrational modes were made by comparing the IR and Raman spectra to those of similar molecules. Subsequent research has provided new IR, Raman, and, for the first time, INS spectra of this compound, allowing for the verification and expansion of these assignments. The INS spectrum, in particular, is crucial for assigning low-wavenumber modes. researchgate.net

Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to complement the experimental data. xray.cz While some computational methods predict non-planar structures, the comparison between theoretical and experimental vibrational spectra confirms that both the cis and trans conformers of this compound are planar. Force field calculations, refined using experimental data, have been performed to accurately model the vibrational properties of both conformers.

The combination of IR, Raman, and INS spectroscopy, supported by theoretical calculations, provides a robust framework for analyzing the vibrational characteristics of this compound. xray.cz

Table 1: Key Vibrational Spectroscopy Techniques for this compound

| Technique | Information Provided | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | Provides information on the fundamental vibrational modes of the molecule. irdg.orgnih.gov | Confirms the presence of characteristic functional groups and aids in conformational analysis. |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on non-polar molecular vibrations. irdg.orgnih.gov | Used to study the cis-trans equilibrium and assign vibrational modes. |

| Inelastic Neutron Scattering (INS) | Particularly effective for observing low-frequency vibrational modes and hydrogen atom motions. irdg.orgornl.gov | Has been instrumental in assigning low-wavenumber modes and confirming the planarity of the conformers. xray.cz |

Electronic Spectroscopy (UV-Vis, Fluorescence)

The electronic structure and transitions of this compound can be probed using electronic spectroscopy techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These methods provide insights into the energy levels of the molecule and its behavior upon excitation with light.

Research on related fluorostyrene derivatives, such as p-fluorostyrene-water complexes, has utilized techniques like one-color resonant two-photon ionization (R2PI) to measure the vibronically resolved S1 ← S0 electronic spectrum. aip.org Such studies, often complemented by ab initio quantum chemistry calculations, help in understanding the structures of the molecule in both its ground and electronically excited states. aip.org For this compound, studies have employed two-color resonant two-photon mass-analyzed threshold ionization spectroscopy to investigate its selected cis and trans rotamers. acs.orgacs.orgsinica.edu.tw

Mass Spectrometry (Time-of-Flight Mass Spectrometry)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound. In TOF-MS, the mass-to-charge ratio of ions is determined by measuring the time it takes for them to travel through a flight tube of a known length. acs.org

Mass-analyzed threshold ionization (MATI) spectroscopy, a technique often coupled with TOF-MS, has been used to study the rotamers of this compound. acs.orgacs.orgsinica.edu.tw This method provides precise ionization energies and information about the vibrational levels of the resulting cation. acs.org The combination of resonant two-photon ionization with TOF-MS allows for the selective study of specific conformers of the molecule. acs.orgacs.orgsinica.edu.tw

X-ray Diffraction Studies of Derivatives

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While studies focusing specifically on the crystal structure of this compound are not extensively detailed in the provided results, research on fluorinated derivatives provides valuable insights into their molecular geometry and crystal packing.